molecular formula C9H4BrF6NO B2874597 N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 218288-13-2

N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B2874597
CAS No.: 218288-13-2
M. Wt: 336.031
InChI Key: CNTHWAXNRWPEPB-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This aromatic trifluoroacetamide derivative is primarily employed as a versatile building block in the construction of complex molecules, particularly in the development of novel active compounds. Its structure, featuring both a bromo and a trifluoromethyl substituent on the phenyl ring, makes it a pivotal precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, for introducing sophisticated aromatic systems into drug candidates. The presence of the strong electron-withdrawing trifluoromethyl group is a critical feature in modern medicinal chemistry, as this motif is known to significantly influence a compound's pharmacokinetic properties, including metabolic stability, membrane permeability, and overall lipophilicity. The compound serves as a protected aniline equivalent; the robust trifluoroacetamide group can be selectively installed and removed under specific conditions, allowing for sequential functionalization of the amine group in multi-step synthetic sequences. Research applications for this intermediate are extensive, spanning the synthesis of potential serotonin receptor agonists for neuropsychiatric research and the development of novel parasiticidal agents. It is an essential tool for researchers exploring structure-activity relationships (SAR) in drug discovery, enabling the systematic study of how bromo- and trifluoromethyl-aryl motifs contribute to target binding and efficacy. This product is strictly for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO/c10-4-1-2-6(5(3-4)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHWAXNRWPEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Bromo-2-(trifluoromethyl)aniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-quality reagents and precise control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Potential Applications Based on Related Research

  • Pharmaceutical Chemistry and Drug Discovery
    • Synthesis of Bioactive Molecules Many bromo- and trifluoromethyl-containing compounds are used as building blocks in synthesizing various biologically active molecules . The presence of bromine and trifluoromethyl groups can significantly influence the compound's reactivity and pharmacological properties .
    • Antimicrobial Agents Acyl/aryl thioureas, related to N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, have shown potential as antimicrobial agents .
  • Material Science
    • Building Blocks for Polymers Compounds with bromine and trifluoromethyl substituents can be used to create new polymers with unique properties .
  • Analytical Chemistry
    • Reagents and Standards Brominated and fluorinated compounds are sometimes employed as standards or reagents in analytical chemistry due to their distinct properties .
  • Crystal Structure Analysis
    • Molecular Interactions Bromophenyl moieties are known to engage in intermolecular interactions, which can be crucial in crystal structure arrangements .

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares key structural and molecular features of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Applications/Properties References
This compound (Target) C₉H₄BrF₆NO* ~339.03 4-Br, 2-CF₃ Likely pharmaceutical intermediate
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₃NO 268.03 4-Br Intermediate in organic synthesis
N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide C₈H₃BrF₅NO 305.01 4-Br, 2,6-F Pharmaceutical intermediate
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO 237.61 4-Cl, 2-CF₃ Research applications
N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide C₉H₆BrF₃N₂O₃ 327.06 3-Br, 6-NO₂, 2-CH₃ Reactive intermediate (nitro group)

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations:
  • Fluorination Impact : Increased fluorination (e.g., trifluoroacetamide vs. acetamide) improves lipophilicity, which can influence membrane permeability in drug candidates .
  • Functional Group Diversity : The nitro group in N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide introduces reactivity for further chemical modifications, a feature absent in the target compound .

Biological Activity

N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₃BrF₆N₂O
  • Molecular Weight : 381.04 g/mol
  • CAS Number : 156425-51-3

The compound features a brominated phenyl ring and trifluoroacetamide moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer research and enzyme inhibition. Below are key findings from the literature:

Antitumor Activity

  • Mechanism of Action : The compound has shown potential as an inhibitor of specific kinases involved in tumor progression. For instance, it has been observed to inhibit c-KIT kinase activity, which is crucial in certain types of cancers such as gastrointestinal stromal tumors (GISTs) .
  • In Vivo Studies : In animal models, this compound demonstrated significant antitumor efficacy against c-KIT mutant-mediated tumors. This suggests that the compound may serve as a therapeutic candidate for patients resistant to standard treatments .

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes:

  • c-KIT Kinase Inhibition : Exhibited single-digit nanomolar potency against wild-type and drug-resistant mutants of c-KIT .
  • 5-Hydroxytryptamine (5-HT) Uptake Inhibition : The trifluoromethyl group enhances the inhibitory potency on serotonin uptake compared to non-fluorinated analogs .

Case Studies

Several studies have explored the biological effects of this compound:

StudyFocusFindings
Antitumor effectsDemonstrated significant inhibition of tumor growth in GIST models.
Enzyme inhibitionPotent inhibitor of c-KIT kinase with favorable pharmacokinetic properties.
PharmacodynamicsShowed enhanced bioavailability and efficacy in vivo compared to traditional therapies.

Research Findings

  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties across different species, including good absorption and distribution profiles .
  • Synergistic Effects : Preclinical trials indicated that when combined with other therapeutic agents, this compound can enhance the overall efficacy against resistant cancer cell lines .
  • Toxicology : Preliminary toxicological assessments suggest that the compound has a manageable safety profile; however, further studies are necessary to fully understand its long-term effects .

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